Methyl-d3-phosphonic Dichloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuterio(dichlorophosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFRABIDYGTAZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858091 | |
| Record name | (~2~H_3_)Methylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104801-17-4 | |
| Record name | (~2~H_3_)Methylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Investigations of Methyl D3 Phosphonic Dichloride
Nucleophilic Substitution Reactions at the Phosphorus Center
The core of methyl-d3-phosphonic dichloride's reactivity lies in nucleophilic substitution at the pentavalent phosphorus center. The two chlorine atoms are effective leaving groups, facilitating reactions with various nucleophiles.
Nucleophilic substitution at the phosphorus(V) center of phosphonic dichlorides is a well-studied area of organophosphorus chemistry. These reactions typically proceed through an associative mechanism, often likened to the S_N2 reaction at a carbon center. researchgate.netmdpi.com The process involves the nucleophile attacking the electrophilic phosphorus atom, leading to the formation of a transient trigonal bipyramidal (TBP) intermediate or transition state. researchgate.net
For a prochiral substrate like this compound, the reaction with a chiral nucleophile or in the presence of a chiral catalyst can lead to P-stereogenic products. frontiersin.orgharvard.edu The stereochemical outcome of these substitutions is generally an inversion of the configuration at the phosphorus center. researchgate.netmdpi.com This inversion is a hallmark of the associative addition-elimination mechanism, where the incoming nucleophile attacks from the side opposite to the leaving group. researchgate.net
Recent advancements have utilized hydrogen-bond-donor catalysts to achieve enantioselective desymmetrization of prochiral phosphonic dichlorides. frontiersin.orgharvard.edu This strategy allows for the controlled, stereospecific synthesis of chiral phosphonamidates and other P-stereogenic building blocks. harvard.edu
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The magnitude of the KIE (expressed as the ratio of rate constants, k_H/k_D) depends on whether the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov
In this compound, the deuterium atoms are located on the methyl group (CD₃) and are not directly involved in the bond-breaking or bond-forming events during nucleophilic substitution at the phosphorus center. The bonds being cleaved are the P-Cl bonds. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE), not a primary one. wikipedia.org
Formation of Organophosphorus Esters and Amides
This compound is a versatile precursor for the synthesis of a wide range of phosphonic esters and amides. These reactions are fundamental transformations that proceed via nucleophilic substitution of the chloride ions.
The reaction with alcohols (alcoholysis) or phenols yields the corresponding phosphonic esters. Depending on the stoichiometry, either mono- or di-substituted esters can be formed. The reaction with two equivalents of an alcohol typically proceeds readily to form the dialkyl or diaryl methylphosphonate (B1257008). wikipedia.orgmurdoch.edu.au
This reactivity has been harnessed for the synthesis of complex molecules, including oligonucleoside methylphosphonates, where the phosphonic dichloride serves as a coupling agent to form the phosphonate (B1237965) backbone. nih.govnih.govoup.com
Similarly, reaction with primary or secondary amines (aminolysis) affords phosphonamidates or phosphonic diamides. These reactions are also typically facile. The controlled, stepwise reaction with different nucleophiles (e.g., an amine followed by an alcohol) can be used to synthesize multifunctional, chiral phosphorus compounds. harvard.edu
The table below summarizes typical reaction outcomes.
| Reactant | Product Type | General Structure |
|---|---|---|
| Alcohol (ROH) | Phosphonic Ester | CD₃P(O)(OR)₂ |
| Amine (R₂NH) | Phosphonic Diamide | CD₃P(O)(NR₂)₂ |
| Amino alcohol | Phosphonamidate Ester | CD₃P(O)(OR)(NR'₂) |
Polymerization Reactions and Related Mechanisms, e.g., P-O-P Linkages
This compound can act as a monomer or cross-linking agent in polymerization reactions to form polymers containing phosphorus. A key reaction type involves polycondensation with diols or polyols to create polyphosphonates. For instance, its reaction with a diol like pentaerythritol (B129877) is used to produce flame-retardant polymers. google.com
In these reactions, the dichloride functional groups react with the hydroxyl groups of the co-monomer, eliminating HCl and forming stable P-O-C ester linkages. When the co-monomer has more than two hydroxyl groups, a cross-linked polymer network is formed.
While direct self-polymerization to form long chains with P-O-P linkages is not a primary reaction pathway under normal conditions fishersci.com, such linkages are central to polyphosphoric acids and pyrophosphates. vedantu.comresearchgate.net The formation of polymers from this compound primarily proceeds through reaction with co-monomers to create P-O-C bonds. Polymers containing P-O-P linkages are known to be susceptible to hydrolysis. nih.gov
A specialized form of controlled polymerization involves the use of methylphosphonic dichloride in the solid-phase synthesis of oligonucleotides, creating a chain of nucleosides linked by methylphosphonate groups. nih.govoup.com This process builds the polymer one monomer at a time on a solid support.
Oxidation and Reduction Processes Involving the P-Cl Moiety
The phosphorus atom in this compound is in the +5 oxidation state (P(V)), which is the highest common oxidation state for phosphorus. Consequently, it is generally not susceptible to further oxidation at the phosphorus center. The synthesis of methylphosphonic dichloride itself involves the oxidation of a trivalent phosphorus precursor, such as methylphosphonous dichloride (CH₃PCl₂), using oxidizing agents like sulfuryl chloride or oxygen. wikipedia.orggoogle.com
Conversely, reduction of the P-Cl moiety or the entire phosphoryl group (P=O) is a possible transformation, although it often requires strong reducing agents. The P=O bond is exceptionally stable, making its reduction challenging. acs.org However, the P-Cl bonds can be reduced. The conversion of P(V) chlorides to P(III) compounds is a known process. researchgate.net More commonly, the P(V) oxide is first converted to a more reactive chlorophosphonium salt, which is then reduced using reagents like hexachlorodisilane (B81481) or lithium aluminum hydride. acs.org Such a reduction of this compound would ultimately yield methyl-d3-phosphine (CD₃PH₂), likely through a phosphonous dichloride intermediate (CD₃PCl₂).
Desulfurization Reactions with Trivalent Phosphorus Compounds
Desulfurization reactions typically involve the use of trivalent phosphorus compounds (e.g., phosphines, phosphites) to remove a sulfur atom from another molecule, with the trivalent phosphorus compound acting as a sulfur acceptor to form a stable P=S bond. sciencemadness.orgmit.edu
In a related context, phosphonothioic dichlorides (R-P(=S)Cl₂), the sulfur analogues of phosphonic dichlorides, can be desulfurized using trivalent phosphorus compounds. For example, chloromethylphosphonothioic dichloride undergoes desulfurization when treated with phenylphosphonous dichloride (a P(III) compound), yielding chloromethylphosphonous dichloride. orgsyn.org Applying this principle to the deuterated analogue, methyl-d3-phosphonothioic dichloride would react with a trivalent phosphorus compound to yield methyl-d3-phosphonous dichloride.
This reaction proceeds by the transfer of the sulfur atom from one phosphorus center to another, driven by the relative thermodynamic stabilities of the resulting phosphine (B1218219) sulfides.
Conversely, this compound can be converted to its thio-analogue, methyl-d3-phosphonothioic dichloride, by heating with a sulfurizing agent like tetraphosphorus (B14172348) decasulfide (P₄S₁₀). orgsyn.orgorgsyn.org
Applications of Methyl D3 Phosphonic Dichloride in Advanced Chemical Synthesis
Role as a Reagent in Oligonucleotide Synthesis
Methyl-d3-phosphonic dichloride is a key reagent in the synthesis of oligonucleotides, which are short nucleic acid polymers with a wide range of applications in molecular biology and medicine. wikipedia.org Specifically, it is instrumental in creating methylphosphonate (B1257008) linkages within the oligonucleotide backbone, a modification that confers unique properties to the resulting molecule.
The synthesis of oligonucleoside methylphosphonates involves the use of methylphosphonic dichloride to form the characteristic methylphosphonate internucleotide bond. nih.govnih.gov This process typically begins with the reaction of a protected deoxyribonucleoside with methylphosphonic dichloride, yielding a protected deoxyribonucleoside 3'-methylphosphonochloridite intermediate. nih.govnih.gov This reactive intermediate can then be coupled with the 5'-hydroxyl group of another nucleoside or an existing oligonucleotide chain. nih.govnih.gov The reaction is generally rapid, with phosphonylation and subsequent esterification or condensation steps often completing within an hour. nih.govnih.gov Purification of the resulting products is commonly achieved through techniques like flash chromatography on silica (B1680970) gel. nih.govnih.gov
The principles of solid-phase synthesis, a technique that revolutionized the production of peptides and oligonucleotides, are readily applicable to the synthesis of oligonucleoside methylphosphonates using this compound. biotage.co.jpatdbio.com In this methodology, the initial nucleoside is attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. atdbio.com The oligonucleotide chain is then elongated in a stepwise manner by sequentially adding nucleotide monomers. biotage.co.jp
The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step. atdbio.com While highly efficient for standard oligonucleotide synthesis, the introduction of the methylphosphonate group using reagents like methylphosphonic dichloride on a solid support has presented some challenges. For instance, studies have reported average coupling yields of around 76% for the synthesis of oligothymidine methylphosphonates on a silica gel polymer support. nih.govnih.gov Researchers have also observed the formation of (5'-5') linked dimers, suggesting that the monomers can be closely clustered on the support material. nih.govnih.gov Furthermore, steric hindrance from protecting groups on the nucleobases, such as the isobutyryl group on guanine, can significantly lower the coupling efficiency. nih.govnih.gov
Table 1: Key Steps in Solid-Phase Oligonucleotide Synthesis
| Step | Description |
| Detritylation | Removal of the 5'-dimethoxytrityl (DMT) protecting group to expose the hydroxyl group for the next coupling reaction. biotage.co.jp |
| Coupling | Addition of the next phosphoramidite (B1245037) monomer to the growing oligonucleotide chain. biotage.co.jp |
| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| Oxidation | Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. biotage.co.jp |
This iterative cycle is repeated until the desired oligonucleotide sequence is assembled.
A significant aspect of methylphosphonate oligonucleotide synthesis is the introduction of a chiral center at the phosphorus atom of the methylphosphonate linkage. This results in the formation of diastereomers (Rp and Sp configurations) at each linkage. The stereochemistry of these linkages can significantly influence the properties of the resulting oligonucleotide, including its hybridization characteristics and its interaction with enzymes.
Achieving stereochemical control in the synthesis of oligonucleoside methylphosphonates is an area of active research. The use of chiral auxiliaries or stereospecific catalysts during the coupling reaction are strategies being explored to selectively synthesize oligonucleotides with a defined stereochemistry at the methylphosphonate centers. While the direct use of this compound does not inherently provide stereochemical control, the development of methods to influence the diastereoselectivity of the phosphonylation reaction is a key objective in the field.
Utility in the Synthesis of Specialty Organophosphorus Compounds
Beyond oligonucleotide synthesis, this compound is a versatile precursor for a variety of specialty organophosphorus compounds. mdpi.com Organophosphorus compounds encompass a vast class of molecules with diverse applications, including as pesticides, flame retardants, and pharmaceuticals. mdpi.comnih.gov
The reactivity of the P-Cl bonds in this compound allows for its conversion into a range of derivatives. For example, it can be reacted with alcohols to form dialkoxy methylphosphonates. wikipedia.org It can also serve as a starting material for the synthesis of other organophosphorus intermediates. For instance, reaction with tetraphosphorus (B14172348) decasulfide can convert it to chloromethylphosphonothioic dichloride, another useful synthetic intermediate. orgsyn.org The presence of the deuterium-labeled methyl group in these specialty compounds can be advantageous for specific research applications.
Deuterium (B1214612) as a Mechanistic Probe in Synthetic Pathways
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule can have a subtle but measurable effect on its chemical and physical properties. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. princeton.eduicm.edu.pl By comparing the reaction rates of a compound and its deuterated isotopologue, chemists can gain insights into the rate-determining step of a reaction and the nature of the transition state. princeton.edu
In the context of reactions involving this compound, the deuterium label on the methyl group can be used to probe mechanisms where a C-H bond is cleaved or formed in the rate-determining step. princeton.edunih.gov For example, in a reaction where the methyl group is involved in a proton transfer or a radical abstraction, the use of the deuterated compound would be expected to result in a slower reaction rate compared to its non-deuterated counterpart. icm.edu.pl This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Development of Isotopic Standards for Quantitative Research
The precise and accurate quantification of chemical compounds is crucial in many scientific disciplines, from environmental analysis to pharmaceutical development. researchgate.net Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that utilizes isotopically labeled compounds as internal standards. researchgate.net
This compound can be used to synthesize deuterated versions of organophosphorus compounds, which can then serve as ideal internal standards for quantitative analysis. researchgate.netisotope.com Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatographic separation and experiences similar ionization efficiencies in the mass spectrometer. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. researchgate.net For instance, deuterated methylphosphonic acid, which can be derived from this compound, is used as an internal standard in methods for detecting chemical weapon metabolites. isotope.com The development of such isotopic standards is essential for ensuring the reliability and comparability of analytical data across different laboratories and studies.
Application in Simulant Development for Spectroscopic Research
In the field of advanced chemical synthesis and analysis, particularly in the development of countermeasures for chemical warfare agents (CWAs), the use of simulants is crucial for research and training purposes. This compound, an isotopically labeled organophosphorus compound, serves a specialized role in the development of simulants for spectroscopic research. The introduction of deuterium atoms in place of hydrogen atoms on the methyl group provides a unique spectroscopic signature that is invaluable for studying the behavior and detection of nerve agents, such as Sarin (GB), without the extreme toxicity risks associated with handling the actual agents.
The primary advantage of using a deuterated compound like this compound lies in the principles of vibrational spectroscopy, including infrared (IR) and Raman spectroscopy. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the molecule's bonds, particularly the C-D bonds compared to C-H bonds. This isotopic labeling allows researchers to distinguish between the simulant and other substances in a complex environment and to study the specific interactions of the methyl group in chemical and physical processes.
Research in this area often involves comparing the spectroscopic properties of the simulant with those of the actual CWA. While direct experimental data on this compound as a CWA simulant is limited in open literature due to the sensitive nature of the research, the principles can be illustrated by examining closely related deuterated organophosphorus compounds. For instance, studies on the vibrational spectra of methyl-d3-dichlorophosphate (CD3OPCl2), a compound structurally similar to this compound, and its non-deuterated counterpart (CH3OPCl2) provide insight into the effects of deuteration. capes.gov.br
The infrared and Raman spectra of these compounds show distinct shifts in vibrational frequencies upon deuteration. These shifts are most pronounced for the vibrations involving the methyl group. By analyzing these spectral differences, researchers can refine detection methods and calibrate spectroscopic instruments to be more sensitive and selective for actual nerve agents.
The table below presents a comparison of selected vibrational frequencies for a methyl-d-phosphorus compound and its non-deuterated analogue, illustrating the effect of isotopic labeling. The data is based on research of a structurally similar compound, methyl-d3-dichlorophosphate (CD3OPCl2). capes.gov.br
| Vibrational Assignment | CH₃OPCl₂ Frequency (cm⁻¹) | **CD₃OPCl₂ Frequency (cm⁻¹) ** | Spectroscopic Method |
| CH₃/CD₃ Rock | 905 | 725 | Infrared |
| CH₃/CD₃ Symmetric Bend | 1455 | 1050 | Infrared |
| CH₃/CD₃ Asymmetric Stretch | 3020 | 2260 | Raman |
| P-O-C Asymmetric Stretch | 1040 | 1030 | Infrared |
| PCl₂ Stretch | 590 | 585 | Raman |
| Data derived from studies on a structurally related compound and is for illustrative purposes. |
The data clearly indicates that the vibrational modes directly involving the methyl group experience a significant downward shift in frequency upon deuteration, as predicted by the principles of vibrational spectroscopy. This characteristic shift allows for the unambiguous identification of the deuterated simulant in experimental setups.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Methyl-d3-phosphonic Dichloride. It provides unambiguous information about the atomic connectivity and the chemical environment of the nuclei within the molecule.
Phosphorus-31 NMR (³¹P NMR) spectroscopy offers a direct probe into the chemical environment of the phosphorus atom. The chemical shift in ³¹P NMR is highly sensitive to the nature of the groups attached to the phosphorus nucleus. In this compound, the phosphorus atom is bonded to two chlorine atoms, one oxygen atom, and the deuterated methyl group. This specific substitution pattern gives rise to a characteristic signal in the ³¹P NMR spectrum, confirming the phosphonic dichloride structure. The precise chemical shift provides electronic information about the phosphorus center.
| Compound | Typical ³¹P Chemical Shift (δ) Range (ppm) |
| Alkylphosphonic dichlorides | +32 to +45 |
This table provides a general range; specific shifts can vary based on solvent and concentration.
Deuterium (B1214612) (²H) NMR spectroscopy is the definitive method for confirming the incorporation of deuterium into the methyl group. This technique specifically detects the deuterium nucleus, providing direct evidence of successful isotopic labeling. A signal in the ²H NMR spectrum corresponding to the chemical shift of the deuterated methyl group (-CD₃) verifies the presence and location of the label. Furthermore, the integration of this signal can be used to determine the isotopic enrichment of the compound, a critical parameter for its use as an internal standard.
A complete structural verification of this compound is achieved by combining several types of NMR experiments. In addition to ³¹P and ²H NMR, Carbon-13 (¹³C) NMR is utilized to analyze the carbon framework. The ¹³C NMR spectrum would show a resonance for the deuterated methyl carbon, and the coupling between this carbon and the phosphorus atom (J-coupling) would confirm the C-P bond. The observation of coupling between the carbon and deuterium atoms provides further proof of the isotopic labeling. The collective data from these multinuclear NMR experiments afford an unequivocal structural assignment of this compound.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides high sensitivity and selectivity for the analysis of this compound, enabling purity assessment and trace-level detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from any impurities or unreacted starting materials. Subsequently, the mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound is characterized by a molecular ion peak that is three mass units higher than its non-deuterated analog, providing clear evidence of the deuterium labeling. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, further confirming the compound's identity. GC-MS is also instrumental in monitoring the progress of the synthesis reaction, allowing for optimization of reaction conditions to maximize yield and purity.
While this compound is reactive and not directly analyzed by liquid chromatography, its stable hydrolysis product, methyl-d3-phosphonic acid, and other derivatives are frequently analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is exceptionally sensitive and selective, making it ideal for trace analysis in complex matrices such as environmental or biological samples. In an LC-MS/MS workflow, the analyte is first separated by LC. The mass spectrometer then isolates the precursor ion of the analyte, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for accurate quantification at very low levels. The use of the deuterated compound as an internal standard is crucial in these analyses as it compensates for variations during sample preparation and analysis, ensuring the high accuracy of the results.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in its identification.
The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms. For chemical identification purposes, especially in enforcing regulations like the Chemical Weapons Convention, accurate mass data is critical. nih.govnih.gov Techniques such as gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC-HR-TOF-MS) can be employed to achieve this. osti.gov The high resolving power of Orbitrap mass spectrometers, for instance, further enhances the ability to differentiate between compounds with very similar nominal masses, which is crucial in complex sample matrices. lcms.cz
Table 1: Theoretical Mass Data for this compound and its non-deuterated analogue.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| This compound | CD₃Cl₂OP | 134.9486 |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ²H, ³⁵Cl, ¹⁶O, ³¹P).
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. rsc.org These vibrational signatures are unique to the molecule's structure and bonding, acting as a molecular fingerprint.
Infrared Spectroscopy (IR): IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the P=O, P-Cl, and C-D bonds. The deuteration of the methyl group (CD₃) will cause a noticeable shift in the C-H stretching and bending frequencies to lower wavenumbers compared to its non-deuterated counterpart, Methylphosphonic Dichloride. dtic.mil This isotopic shift is a key diagnostic feature for confirming the presence of the deuterium atoms. The NIST WebBook provides reference spectra for Methylphosphonyl dichloride which can be used as a comparison, though it should be noted that these may differ from spectra obtained on modern FTIR instruments. nist.gov
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes. It relies on the inelastic scattering of monochromatic light. The P=O and P-Cl bonds are expected to produce strong Raman signals. Raman spectroscopy can be particularly advantageous for analyzing samples in aqueous environments due to the weak Raman scattering of water. rsc.org Studies on related organophosphorus compounds have demonstrated the utility of Raman spectroscopy in monitoring chemical reactions and degradation. rsc.orgresearchgate.net
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| P=O | Stretching | 1250 - 1350 | IR, Raman |
| P-Cl | Stretching | 450 - 600 | IR, Raman |
| C-D | Stretching | 2100 - 2250 | IR, Raman |
Note: These are approximate ranges and can be influenced by the molecular environment and physical state of the sample.
Advanced Impurity Profiling and Chemometric Approaches
The purity of this compound is critical, especially when it is used as a standard or in sensitive applications. Advanced impurity profiling involves the use of high-resolution analytical techniques to detect, identify, and quantify trace-level impurities. fishersci.com
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) is a powerful technique for separating and identifying impurities in complex mixtures. rsc.org This method provides enhanced separation capacity and sensitivity compared to conventional one-dimensional GC-MS.
Chemometrics , the application of statistical and mathematical methods to chemical data, plays a crucial role in analyzing the large datasets generated by these advanced techniques. molnar-institute.com Unsupervised pattern recognition methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to discern variations between different batches or synthesis routes of this compound based on their impurity profiles. nih.gov Supervised methods, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), can then be employed to build predictive models that classify samples based on their origin or quality. nih.gov These chemometric approaches can significantly enhance the ability to trace the provenance of a chemical and ensure quality control. nih.govrsc.org
The identification of impurities is also vital for understanding potential degradation pathways or side reactions during synthesis. For instance, the presence of byproducts can offer insights into the manufacturing process. fishersci.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for investigating the properties of organophosphorus compounds. mdpi.com Functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP are commonly employed to model phosphorus-containing systems, often in conjunction with basis sets like 6-311+G(d,p) to accurately describe the electronic environment. mdpi.comresearchgate.netnih.gov These calculations can predict molecular geometries, electronic properties, and reactivity, providing a detailed picture of the molecule's behavior. acs.org
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. pitt.eduresearchgate.net For compounds related to Methyl-d3-phosphonic Dichloride, such as dimethyl methylphosphonate (B1257008) (DMMP), theoretical studies have explored various reaction pathways, including H-atom abstraction and elimination reactions. nih.gov
Studies on the reaction of O(³P) with DMMP, a close structural analog, have shown that H-atom abstraction from the methyl group has a relatively low energy barrier, making it a major reaction channel. nih.gov The transition state geometries and reaction enthalpies for these pathways can be calculated at different levels of theory to understand the reaction kinetics and thermodynamics. nih.gov For this compound, the substitution of hydrogen with deuterium (B1214612) in the methyl group would be expected to influence the kinetics of reactions involving C-H(D) bond cleavage due to the kinetic isotope effect, a phenomenon that can be precisely modeled using computational methods.
Table 1: Illustrative Calculated Reaction Barriers for a Methylphosphonate Analog (DMMP)
| Reaction Pathway | Level of Theory | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| H-atom abstraction | B3LYP/6-311+G(d,p) | ~10 | nih.gov |
| Methyl elimination (single-step) | B3LYP/6-311+G(d,p) | >40 | nih.gov |
| Methyl elimination (two-step via O-attack) | B3LYP/6-311+G(d,p) | Significantly lower than single-step | nih.gov |
Note: This data is for Dimethyl methylphosphonate (DMMP) and serves as an illustrative example of the types of reaction energetics that can be calculated for this compound.
The three-dimensional structure and conformational preferences of a molecule are crucial determinants of its reactivity. womengovtcollegevisakha.ac.in For molecules containing heteroatoms like this compound, conformational analysis reveals the most stable rotamers and the energy barriers between them. researchgate.net Theoretical studies on analogous compounds like chloromethyl methyl sulfide (B99878) have shown that gauche conformations can be significantly more stable than anti conformations due to stereoelectronic effects. researchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for molecular characterization. cas.cz DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. researchgate.netresearchgate.net
For the related molecule methylphosphonic difluoride (CH₃POF₂) and its d3-isotopomer, ab initio and DFT calculations have successfully reproduced the experimental IR and Raman spectra. researchgate.net These studies show that theoretical calculations, particularly those that include electron correlation, are essential for correctly predicting the mixing between different vibrational modes, such as the P=O stretching and CD₃ symmetric deformation. researchgate.net The calculated potential energy distribution (PED) provides a detailed assignment for each experimental band. science.gov Such calculations for this compound would allow for a precise prediction of its vibrational spectrum, highlighting the shifts in frequency upon deuteration of the methyl group. dtic.mil
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Key Feature |
|---|---|---|
| P=O Stretch | 1250-1350 | Strong intensity in IR |
| C-D Stretch (asymmetric) | 2200-2300 | Shifted from ~2900-3000 cm⁻¹ for C-H |
| C-D Stretch (symmetric) | 2100-2200 | Shifted from ~2800-2900 cm⁻¹ for C-H |
| P-Cl Stretch (asymmetric) | 500-600 | Strong intensity |
| P-Cl Stretch (symmetric) | 450-550 | Strong intensity |
| P-C Stretch | 700-800 | Medium intensity |
Note: These are estimated frequency ranges based on calculations for analogous molecules. Actual values would require specific DFT calculations for this compound.
Quantum Chemical Modeling of Phosphorus-Containing Systems
Beyond DFT, a range of quantum chemical models are applied to study complex phosphorus-containing systems, particularly in condensed phases or enzymatic environments. acs.org The quantum mechanics/molecular mechanics (QM/MM) hybrid approach is a powerful technique where the reactive center (e.g., the phosphonic dichloride moiety) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules or a protein active site) is described by a classical force field. science.gov
This multi-scale approach allows for the study of reaction mechanisms in a more realistic environment, capturing the influence of intermolecular interactions on the reaction energetics. acs.org Another strategy is the cluster approach, where the active site and a significant number of surrounding groups are included in the quantum mechanical calculation. acs.org These models have been successfully used to investigate the reaction mechanisms of organophosphates, providing insights into hydrolysis, enzyme inhibition, and atmospheric degradation. pitt.edu
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the motions of atoms and molecules over time. nih.gov By using a force field to describe the interactions between atoms, MD simulations can explore the conformational landscape, solvent effects, and intermolecular interactions of this compound. rug.nl
MD simulations are particularly useful for understanding how this compound interacts with other molecules, such as water, in a solution. nih.gov These simulations can reveal details about the solvation shell structure, the formation of hydrogen bonds (if applicable with protic solvents), and the dynamics of the solute-solvent system. For instance, simulations of phosphonic acids at interfaces have shown how these molecules organize and interact with surfaces. researchgate.net Such studies on this compound could provide valuable information on its behavior in different environments, which is crucial for understanding its transport and fate.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies with Enhanced Selectivity
The synthesis of phosphonic dichlorides is a well-established area of organophosphorus chemistry. up.ac.za For instance, methylphosphonic dichloride is commonly produced through the oxidation of methyldichlorophosphine (B1584959) with agents like sulfuryl chloride. wikipedia.org Another prevalent method involves the chlorination of dimethyl methylphosphonate (B1257008) using thionyl chloride, a reaction that can be catalyzed by various amines. google.comwikipedia.org
Future research will likely focus on adapting these established methods for the high-yield, high-selectivity synthesis of Methyl-d3-phosphonic Dichloride. This will necessitate the use of deuterated starting materials, such as methanol-d4 (B120146) or other deuterated C1 sources, in the initial stages of the synthetic pathway. A key challenge will be to maintain the isotopic purity of the final product throughout the multi-step synthesis.
Moreover, there is a need to develop novel synthetic routes that are more efficient and environmentally benign. This could involve exploring new catalytic systems that can directly and selectively introduce a trideuteromethyl group onto a phosphorus center. Research into flow chemistry and microreactor technologies could also offer pathways to safer and more controlled production of this reactive compound. noaa.gov
Table 1: Potential Synthetic Routes for this compound
| Precursor | Reagent | Potential Product | Research Focus |
| Methyldichlorophosphine-d3 | Sulfuryl Chloride | This compound | Optimization of reaction conditions to maximize yield and isotopic purity. |
| Dimethyl methylphosphonate-d3 | Thionyl Chloride | This compound | Investigation of catalysts to enhance reaction rate and selectivity. |
| Deuterated Methane (B114726) | Phosphorus Trichloride, Oxygen | This compound | Development of direct C-H activation and phosphorylation methods. |
This table presents potential adaptations of known synthetic methods for the non-deuterated analog. Experimental validation is required.
Exploration of New Reaction Chemistries and Catalytic Transformations
Methylphosphonic dichloride is a versatile reagent, primarily used in the synthesis of phosphonate (B1237965) esters and amides due to its two reactive P-Cl bonds. noaa.govfishersci.com A significant application is in the preparation of oligonucleoside methylphosphonates, where it serves as a key building block. nih.gov It reacts readily with alcohols to form dialkoxide derivatives. wikipedia.org
The introduction of the trideuteromethyl group in this compound is expected to influence the kinetics of its reactions. Future research should systematically investigate these kinetic isotope effects. For example, comparing the reaction rates of the deuterated and non-deuterated analogs with various nucleophiles (alcohols, amines, etc.) would provide valuable insights into reaction mechanisms.
Furthermore, the exploration of new catalytic transformations involving this compound is a promising area. This could include its use in novel polymerization reactions to create deuterated polymers with unique thermal or optical properties. Its application in asymmetric catalysis, where the deuterium (B1214612) labeling could influence enantioselectivity, is another exciting frontier.
Expansion of Isotopic Labeling Applications in Advanced Materials Science
Deuterium-labeled compounds are increasingly used in materials science to enhance the performance and stability of organic electronic devices, such as organic light-emitting diodes (OLEDs). acs.org The replacement of hydrogen with deuterium can suppress non-radiative decay channels, leading to improved device efficiency and longevity.
This compound can serve as a valuable precursor for the synthesis of deuterated building blocks for advanced materials. For instance, it can be used to create deuterated phosphonate-based ligands for metal complexes or to synthesize deuterated flame retardants. The incorporation of the CD3 group could enhance the thermal stability and photophysical properties of these materials.
Future research should focus on synthesizing a variety of deuterated functional materials derived from this compound and evaluating their performance in applications such as OLEDs, organic photovoltaics, and advanced polymers.
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Potential Advantage of Deuteration | Research Direction |
| OLED Emitter Hosts | Increased thermal stability, improved device lifetime. | Synthesis of deuterated phosphonate-based host materials. |
| Polymer Flame Retardants | Enhanced thermal degradation profile. | Incorporation into polymer backbones or as additives. |
| Ligands for Catalysis | Modified reactivity and selectivity due to kinetic isotope effects. | Development of deuterated phosphonate ligands for transition metal catalysts. |
Advanced Analytical Strategies for Ultratrace Detection and Speciation
The detection and quantification of organophosphorus compounds are crucial in various fields, from environmental monitoring to clinical diagnostics. mdpi.commdpi.com Mass spectrometry (MS) coupled with chromatographic techniques is a powerful tool for this purpose. nih.gov Deuterated compounds, such as this compound, are invaluable as internal standards in isotope dilution mass spectrometry, which is considered a gold standard for accurate quantification. nih.govnih.gov
Future research should focus on developing and validating highly sensitive and specific analytical methods for the ultratrace detection of this compound and its degradation products. This includes the use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.net
Furthermore, this compound can be used to develop advanced analytical strategies for the speciation of organophosphorus compounds in complex matrices. By using the deuterated compound as a spike, it is possible to trace the environmental fate and metabolic pathways of its non-deuterated analog.
Integrated Computational-Experimental Approaches for Mechanistic Elucidation
Computational chemistry has become an indispensable tool for understanding reaction mechanisms in organophosphorus chemistry. researchgate.netuoregon.edu Density functional theory (DFT) calculations, for example, can be used to model transition states and predict reaction barriers. researchgate.net
Future research should employ advanced computational methods to explore the potential energy surfaces of reactions involving this compound. This can guide the design of new catalysts and reaction conditions for selective transformations. Such studies can also help in predicting the spectroscopic properties of the compound and its derivatives, aiding in their characterization.
Q & A
Q. What are the recommended methods for synthesizing Methyl-d3-phosphonic Dichloride in a laboratory setting?
this compound can be synthesized via vapor-liquid interfacial polycondensation, a method validated for structurally similar phosphonic dichlorides. This technique involves reacting deuterated precursors (e.g., CD₃ groups) with phosphorus trichloride under controlled humidity and temperature conditions. Key parameters include reaction time (4–6 hours), molar ratios (1:1.2 for precursor to PCl₃), and inert gas purging to minimize hydrolysis .
Q. How should researchers handle and store this compound to ensure safety and stability?
Due to its moisture sensitivity and reactive chlorine groups, strict handling protocols are required:
- Use gloveboxes or Schlenk lines under nitrogen/argon atmospheres.
- Store in sealed, dark glass containers at –20°C to prevent thermal degradation.
- Employ FTIR or GC-MS to monitor hydrolysis byproducts (e.g., methylphosphonic acid) during storage .
Q. What are the key spectroscopic identifiers for confirming the structure of this compound?
- ³¹P NMR : A singlet near δ +25 ppm (deuterium coupling reduces splitting).
- FTIR : P=O stretch at 1280–1300 cm⁻¹ and P–Cl stretches at 485–510 cm⁻¹.
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 152 (CD₃Cl₂OP⁺) with isotopic peaks confirming deuterium incorporation .
Advanced Research Questions
Q. How do environmental factors (e.g., humidity, UV light) affect the stability of this compound in experimental setups?
Studies on non-deuterated analogs show:
Q. What are the common sources of variability in isotopic labeling efficiency during synthesis?
Variability arises from:
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies often stem from:
- Analytical Methods : Compare GC-MS (quantifies volatile byproducts) vs. ³¹P NMR (tracks non-volatile intermediates).
- Deuterium Isotope Effects : Kinetic isotope effects (KIE) of 1.1–1.3 alter reaction rates vs. non-deuterated analogs.
- Statistical Design : Use central composite rotatable designs to isolate variables (e.g., time, molar ratios) .
Q. What advanced techniques validate isotopic purity in downstream applications (e.g., phosphorylation studies)?
- High-Resolution MS : Confirm absence of m/z 149 (non-deuterated CH₃Cl₂OP⁺).
- Isotopic Ratio Monitoring : LC-IRMS (Liquid Chromatography-Isotope Ratio Mass Spectrometry) detects ≥99% deuterium incorporation.
- Kinetic Profiling : Compare reaction rates with non-deuterated controls to assess isotopic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
